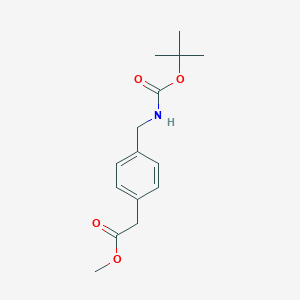

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Übersicht

Beschreibung

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a chemical compound with the molecular formula C15H21NO4. It is known for its use in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its white to yellow solid form and is often used in various chemical reactions due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-((methoxycarbonyl)methyl)benzyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is predominantly used as a protecting group for amines during organic synthesis. The tert-butyl group provides steric hindrance, which prevents unwanted reactions while allowing for subsequent functionalization of the molecule.

Table 1: Comparison of Protecting Groups

| Protecting Group | Stability | Reactivity | Deprotection Method |

|---|---|---|---|

| Tert-butyl carbamate | High | Moderate | Acidic conditions (e.g., TFA) |

| Benzyl carbamate | Moderate | High | Hydrogenation or catalytic methods |

| Methoxycarbonyl benzyl | High | Low | Base-catalyzed hydrolysis |

Pharmaceutical Development

The compound plays a critical role in the synthesis of pharmaceutical intermediates. It has been utilized in developing drugs targeting various diseases, including cancer and neurological disorders. For instance, it has been involved in synthesizing compounds that inhibit heat shock proteins (Hsp90), which are crucial for cancer cell survival.

Case Study: Hsp90 Inhibitors

A study demonstrated that analogs derived from this compound exhibited increased antiproliferative activity against triple-negative breast cancer (TNBC) cell lines. The synthesized compounds showed efficacy comparable to existing clinical candidates while maintaining a favorable safety profile .

Biochemical Research

In biochemical research, this compound is employed to synthesize biologically active molecules. Its ability to protect amine functionalities allows researchers to explore various reaction pathways without compromising the integrity of sensitive functional groups.

| Compound Name | Target Disease | Activity Level |

|---|---|---|

| Compound A | TNBC | High |

| Compound B | Alzheimer's Disease | Moderate |

| Compound C | Cardiovascular Diseases | Low |

Industrial Applications

In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate involves its role as a protecting group. The tert-butyl carbamate moiety protects the amine group from unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl carbamate

- Benzyl carbamate

- Methoxycarbonyl benzyl carbamate

Comparison: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is unique due to its combination of the tert-butyl carbamate and methoxycarbonyl benzyl moieties. This combination provides enhanced stability and reactivity compared to similar compounds. The tert-butyl group offers steric protection, while the methoxycarbonyl group provides additional functionalization possibilities .

Biologische Aktivität

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

The presence of the carbamate group in its structure is significant, as this functional group is known to enhance the biological activity of various pharmacophores.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The carbamate moiety is known for its role in:

- Enzyme Inhibition : Compounds containing carbamate groups often act as inhibitors for enzymes, particularly in pathways related to cancer and neurodegenerative diseases .

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance:

- Study Findings : A study highlighted that carbamate derivatives can inhibit DNA replication in tumor cells, leading to apoptosis . This mechanism is particularly relevant in the context of chemotherapeutic agents.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

- In Vitro Studies : Research has shown that certain carbamate compounds exhibit broad-spectrum antimicrobial activity against various pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive carbamates. Below is a summary table comparing key features:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |

| Mitomycin C | Anticancer | DNA cross-linking, inhibition of replication |

| Rivastigmine | Neuroprotective | Acetylcholinesterase inhibition |

Research Findings and Data Tables

Several studies have reported on the synthesis and biological evaluation of similar compounds. Here are some notable findings:

- Synthesis Methods : Efficient synthetic routes have been developed for producing carbamate derivatives, which include this compound. These methods often involve palladium-catalyzed reactions that yield high purity products .

- Biological Evaluation : In vivo and in vitro evaluations have demonstrated varying degrees of potency against cancer cell lines and microbial strains. For example:

Eigenschaften

IUPAC Name |

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLXTJZZNBYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625316 | |

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191871-32-6 | |

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.